molecular formula C17H32N4O3S B5567863 N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide

N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide

Cat. No. B5567863
M. Wt: 372.5 g/mol
InChI Key: QLCWIFQGWQBKRZ-UHFFFAOYSA-N
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Description

N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 by Sankyo Co. Ltd., Japan. Since then, MS-275 has been extensively studied for its potential use in cancer therapy and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research in sulfur-nitrogen chemistry has explored the synthesis and properties of sulfur-nitrogen compounds, including sulfenamides, sulfinimines (N-sulfinyl imines), and N-sulfonyloxaziridines. These compounds serve as crucial intermediates in the asymmetric construction of carbon-nitrogen stereocenters found in many biologically active compounds. Sulfinimine-derived chiral building blocks provide efficient access to nitrogen heterocycles like aziridines, 2H-azirines, pyrrolidines, and piperidines (Davis, 2006).

Application in Catalysis

Amide ligands, similar in structure to N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide, have enabled the Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This development marks a significant advance in the field of catalysis, allowing for the metal-catalyzed coupling of (hetero)aryl chlorides and NaSO2Me, producing pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).

Polymer Science

In polymer science, the incorporation of sulfonamide moieties and related structures into polymers has been explored for their thermal stability, solubility, and potential applications in high-performance materials. Aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups, for example, have shown outstanding solubility in various solvents and significantly higher thermal stability, indicating the potential for high-performance applications (Ravikumar & Saravanan, 2012).

Electrophilic Dearomatizing Cyclization

The treatment of N-alkenyl pyridine carboxamides with acylating or sulfonylating agents has been shown to undergo a dearomatizing cyclization, leading to the formation of spirocyclic dihydropyridines. This process highlights the reactivity of pyridine carboxamides and their potential in synthesizing complex heterocyclic structures with drug-like features (Senczyszyn et al., 2013).

properties

IUPAC Name

N-[1-(4-methylpiperidin-1-yl)sulfonylazepan-3-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O3S/c1-15-7-12-20(13-8-15)25(23,24)21-11-3-2-6-16(14-21)18-17(22)19-9-4-5-10-19/h15-16H,2-14H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCWIFQGWQBKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCCCC(C2)NC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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